

Check Availability & Pricing

A Technical Guide to Gamma-Decalactone Biosynthesis in Yarrowia lipolytica

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Gamma-decalactone-d7	
Cat. No.:	B12373647	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of gamma-decalactone (y-decalactone) biosynthesis in the oleaginous yeast Yarrowia lipolytica. It provides a comprehensive overview of the metabolic pathways, key enzymes, genetic engineering strategies, and experimental protocols relevant to the production of this valuable aroma compound.

Introduction

Gamma-decalactone is a naturally occurring flavor and fragrance compound with a characteristic fruity, peach-like aroma. It is widely used in the food, beverage, and cosmetic industries.[1][2][3] Biotechnological production of y-decalactone using microorganisms like Yarrowia lipolytica offers a "natural" label and a sustainable alternative to chemical synthesis. Y. lipolytica is a particularly attractive host due to its "Generally Recognized as Safe" (GRAS) status, its ability to utilize hydrophobic substrates like castor oil, and its well-characterized genetics, which makes it amenable to metabolic engineering.[1][4]

This guide delves into the intricate mechanisms of γ -decalactone production in Y. lipolytica, focusing on the bioconversion of ricinoleic acid, the primary fatty acid in castor oil, through the peroxisomal β -oxidation pathway.



The Core Metabolic Pathway: Peroxisomal β-Oxidation

The biosynthesis of γ -decalactone in Yarrowia lipolytica from ricinoleic acid is a multi-step process that primarily occurs within the peroxisome. The core pathway involves the shortening of the C18 ricinoleic acid carbon chain through successive cycles of β -oxidation to a C10 precursor, 4-hydroxydecanoic acid, which then undergoes spontaneous intramolecular esterification (lactonization) to form γ -decalactone.[1][3][4][5]

The key enzymatic steps of the peroxisomal β-oxidation pathway are:

- Acyl-CoA Oxidation: The first and often rate-limiting step is catalyzed by a family of acyl-CoA oxidases (Aox) encoded by the POX genes. These enzymes introduce a double bond between the α and β carbons of the fatty acyl-CoA. Y. lipolytica possesses multiple POX genes (POX1-6), with different isozymes exhibiting varying substrate specificities for fatty acids of different chain lengths.[3][6][7][8][9]
- Hydration and Dehydrogenation: The subsequent two steps are catalyzed by a
 multifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA
 dehydrogenase activities. The hydratase adds a hydroxyl group to the double bond, and the
 dehydrogenase oxidizes the hydroxyl group to a keto group.
- Thiolytic Cleavage: The final step is catalyzed by 3-ketoacyl-CoA thiolase, encoded by the POT1 gene, which cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[10]

This cycle is repeated four times to convert ricinoleoyl-CoA (C18) to 4-hydroxydecanoyl-CoA (C10).

Signaling Pathway of y-Decalactone Biosynthesis

Caption: Overview of y-decalactone biosynthesis from castor oil in Y. lipolytica.

Key Enzymes and Genetic Engineering Strategies

The efficiency of y-decalactone production in Y. lipolytica is largely dependent on the activity and regulation of the enzymes involved in the β -oxidation pathway. Metabolic engineering



efforts have focused on manipulating these key enzymes to enhance product yield and minimize by-product formation and degradation.

Acyl-CoA Oxidases (Aox)

Y. lipolytica possesses six acyl-CoA oxidase genes (POX1 to POX6), each encoding an enzyme with different substrate specificities.[3][9] POX2 encodes a long-chain specific Aox, while POX3 encodes a short-chain specific Aox.[7] The other POX genes generally show weaker activity towards most substrates.[11]

Genetic Engineering Strategies:

- Deletion of POX genes: Deletion of specific POX genes can prevent the further degradation of the C10 precursor and the final product, γ-decalactone. For instance, deletion of the short-chain specific POX3 has been shown to reduce the reconsumption of γ-decalactone.[3] A mutant strain, MTLY40-2p, with deletions of POX3, POX4, and POX5, exhibited a significantly higher production of γ-decalactone compared to the wild-type strain.[1]
- Overexpression of POX genes: While seemingly counterintuitive, the controlled overexpression of certain POX genes might enhance the initial steps of ricinoleic acid degradation. However, studies have shown that overexpression of acyl-CoA oxidase can also lead to increased consumption of γ-decalactone, highlighting the need for a balanced approach.[12]

3-Ketoacyl-CoA Thiolase (POT1)

The POT1 gene encodes the 3-ketoacyl-CoA thiolase, which is essential for the final step of each β -oxidation cycle.[10]

Genetic Engineering Strategies:

Overexpression of POT1: Overexpression of the thiolase gene has been investigated to
potentially increase the flux through the β-oxidation pathway. However, some studies have
reported that this modification had no significant effect on γ-decalactone production,
suggesting that thiolase may not be a rate-limiting step under normal conditions.[4]

Cytochrome P450 Monooxygenases



While the primary pathway utilizes hydroxylated fatty acids like ricinoleic acid, engineering Y. lipolytica to produce y-decalactone from non-hydroxylated fatty acids is an attractive strategy. This requires the introduction of heterologous enzymes capable of hydroxylating fatty acids at the y-position. Cytochrome P450 monooxygenases (CYPs) are a promising class of enzymes for this purpose.

Genetic Engineering Strategies:

Heterologous expression of CYPs: The expression of plant or fungal CYPs with fatty acid
hydroxylase activity in Y. lipolytica can enable the conversion of oleic acid or other abundant
fatty acids into precursors for lactone biosynthesis.[12][13][14][15] This approach opens up
the possibility of using a wider range of inexpensive feedstocks.

Quantitative Data on y-Decalactone Production

The following tables summarize quantitative data from various studies on y-decalactone production in Yarrowia lipolytica, highlighting the impact of genetic modifications and fermentation conditions.

Table 1: Comparison of y-Decalactone Production in Different Y. lipolytica Strains



Strain	Genotype	Substrate	Titer (g/L)	Productivity (mg/L/h)	Reference
W29 (Wild Type)	Wild Type	Castor Oil (100 g/L)	1.8 ± 0.03	-	[1]
MTLY40-2p	Δροx3Δροx4 Δροx5	Castor Oil (100 g/L)	5.5 ± 0.16	-	[1]
Wild Type	Wild Type	Methyl Ricinoleate	4.2	168	[16]
Mutant (unspecified)	-	Castor Oil (40 g/L)	0.1	-	[17]
CCMA 0242	Wild Type	Castor Oil (30%)	0.2148	-	[4]
CCMA 0357	Wild Type	Castor Oil (30% w/v)	3.5	-	[18]

Table 2: Effect of Fermentation Strategy on γ-Decalactone Production

Fermentatio n Mode	Strain	Substrate	Titer (g/L)	Substrate Conversion (mg/g)	Reference
Batch	Wild Type	Methyl Ricinoleate	4.2	-	[16]
Intermittent Fed-Batch	Wild Type	Methyl Ricinoleate	6.8	73	[16]
Batch	W29	Castor Oil (60 g/L)	5.4 ± 0.5	-	[19]
Step-wise Fed-Batch	W29	Castor Oil	-	-	[19]
Batch	Wild Type	Castor Oil (75 g/L)	2.93 ± 0.33	-	[6]



Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study and engineering of γ -decalactone biosynthesis in Yarrowia lipolytica.

Strain Cultivation for y-Decalactone Production

Objective: To cultivate Y. lipolytica for the biotransformation of a ricinoleic acid source into y-decalactone.

Materials:

- Yarrowia lipolytica strain (e.g., W29, MTLY40-2p)
- YPG medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose
- Biotransformation medium: e.g., 20 g/L peptone, 5 g/L Tween 20, and a specified concentration of castor oil (e.g., 50-100 g/L)
- Erlenmeyer flasks or bioreactor
- Incubator shaker
- Autoclave

Procedure:

- Inoculum Preparation: Inoculate a single colony of Y. lipolytica into 50 mL of YPG medium in a 250 mL Erlenmeyer flask. Incubate at 27°C with shaking at 140 rpm for 24 hours until the culture reaches the late-logarithmic growth phase.[6][20]
- Biotransformation: Inoculate the biotransformation medium with the preculture to an initial optical density at 600 nm (OD600) of approximately 0.25.[3]
- Incubation: Incubate the culture in flasks at 27°C with shaking (e.g., 140 rpm) for a specified period (e.g., 3-7 days).[1] For bioreactor cultivation, maintain desired parameters for pH, temperature, agitation, and aeration.[6][19]



 Sampling: Aseptically collect samples at regular intervals for analysis of cell growth (OD600) and y-decalactone concentration.

Experimental Workflow for y-Decalactone Production and Analysis

Caption: A typical workflow for producing and quantifying y-decalactone.

Quantification of γ-Decalactone by GC-MS

Objective: To extract and quantify the concentration of γ -decalactone from the fermentation broth.

Materials:

- Fermentation broth sample
- Internal standard (e.g., y-undecalactone)
- Diethyl ether (or other suitable organic solvent)
- · Anhydrous sodium sulfate
- Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-INNOWax)

Procedure:

- Sample Preparation: Take a known volume of the fermentation broth (e.g., 1.5 mL).[3]
- Internal Standard Addition: Add a known amount of the internal standard to the sample.[3]
- Extraction: Add an equal volume of diethyl ether to the sample and vortex vigorously for 1-2 minutes to extract the lactones.[3] Centrifuge to separate the phases.
- Drying: Carefully transfer the organic phase to a new tube and dry it over anhydrous sodium sulfate.



- GC-MS Analysis: Inject a small volume (e.g., 1 μ L) of the dried organic extract into the GC-MS system.[20]
 - GC conditions: Use an appropriate temperature program for the oven to separate the compounds. For example, an initial temperature of 60°C, ramped to 145°C at 5°C/min, and then to 215°C at 2°C/min.[3]
 - MS conditions: Operate the mass spectrometer in scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.
- Quantification: Calculate the concentration of γ-decalactone by comparing its peak area to that of the internal standard and using a pre-established calibration curve.

Genetic Transformation of Yarrowia lipolytica

Objective: To introduce foreign DNA (e.g., for gene overexpression or disruption) into Y. lipolytica. The following is a general protocol based on the lithium acetate/PEG method.

Materials:

- Yarrowia lipolytica competent cells
- · Plasmid DNA or linear DNA fragment with homologous arms
- Transformation buffer: 0.1 M Lithium Acetate, 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
- PEG solution: 40-50% (w/v) Polyethylene glycol (MW 3350 or 4000) in transformation buffer
- Single-stranded carrier DNA (e.g., salmon sperm DNA)
- Selective agar plates

Procedure:

 Prepare Competent Cells: Grow Y. lipolytica in YPD medium to the early to mid-logarithmic phase. Harvest the cells by centrifugation, wash with sterile water, and then with transformation buffer.



- Transformation Mix: In a microcentrifuge tube, mix the competent cells with the DNA to be transformed and the single-stranded carrier DNA.
- Add PEG Solution: Add the PEG solution to the cell/DNA mixture and mix gently but thoroughly.
- Heat Shock: Incubate the mixture at a specific temperature (e.g., 37-39°C) for a defined period (e.g., 30-60 minutes).
- Plating: Plate the cell suspension onto selective agar plates.
- Incubation: Incubate the plates at 28-30°C for 2-4 days until transformants appear.

Note: The efficiency of transformation can be highly variable and depends on the strain, the nature of the DNA, and the specific protocol used. Electroporation is another common method for Y. lipolytica transformation.

Conclusion and Future Perspectives

Yarrowia lipolytica has proven to be a robust and versatile platform for the biotechnological production of γ -decalactone. Significant progress has been made in understanding the underlying metabolic pathways and in developing effective genetic engineering strategies to improve product yields. The manipulation of the peroxisomal β -oxidation pathway, particularly the targeted deletion of POX genes, has been a key factor in enhancing γ -decalactone accumulation.

Future research will likely focus on several key areas:

- Systems Biology Approaches: Integrating transcriptomics, proteomics, and metabolomics data will provide a more holistic understanding of the cellular response to genetic modifications and fermentation conditions, enabling more rational and targeted engineering strategies.
- Novel Enzyme Discovery and Engineering: The identification and characterization of novel
 cytochrome P450s and other hydroxylases will be crucial for expanding the substrate range
 to include more abundant and cost-effective fatty acids. Protein engineering could further
 improve the activity and specificity of these enzymes.



- Process Optimization and Scale-up: Further optimization of fermentation parameters, including fed-batch strategies and in-situ product removal, will be essential for achieving economically viable industrial-scale production.
- Advanced Genetic Tools: The continued development and application of advanced genetic tools, such as CRISPR-Cas9-based genome editing, will facilitate more precise and efficient engineering of the Y. lipolytica genome.

By leveraging these advanced approaches, the full potential of Yarrowia lipolytica as a cell factory for the sustainable production of γ -decalactone and other valuable oleochemicals can be realized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of β-Oxidation Enzymes in y-Decalactone Production by the Yeast Yarrowia lipolytica
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of γ-Decalactone by Yeast Strains under Different Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method [mdpi.com]
- 7. Evaluation of Acyl Coenzyme A Oxidase (Aox) Isozyme Function in the n-Alkane-Assimilating Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]







- 11. Engineering of Yarrowia lipolytica for the production of plant triterpenoids: Asiatic, madecassic, and arjunolic acids PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 15. Fed-batch versus batch cultures of Yarrowia lipolytica for γ-decalactone production from methyl ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sid.ir [sid.ir]
- 17. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Technical Guide to Gamma-Decalactone Biosynthesis in Yarrowia lipolytica]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373647#gamma-decalactone-biosynthesis-in-yarrowia-lipolytica]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com